molecular formula C7H7N<br>H2C=CHC5H4N<br>C7H7N B074390 2-Vinylpyridine CAS No. 1337-81-1

2-Vinylpyridine

Cat. No. B074390
CAS RN: 1337-81-1
M. Wt: 105.14 g/mol
InChI Key: KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Description

2-Vinylpyridine is a chemical compound that belongs to the family of alkene compounds. It is a colorless liquid with a characteristic odor and is mainly used in the production of polymers and resins. The compound is also used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Sensor Development :

    • Polystyrene-block-poly(2-vinylpyridine)-conjugated silver nanoparticles have been synthesized and utilized as colorimetric sensors for the detection of thiocarbamate pesticide, cartap, demonstrating potential in situ detection in water and blood plasma (Rahim et al., 2018).
  • Catalysis in Organic Synthesis :

    • 2-Vinylpyridines have been activated chemo- and enantioselectively by a chiral phosphine catalyst, serving as a powerful tool for creating structurally diverse, chiral pyridine building blocks (Qin et al., 2018).
  • Polyelectrolyte Chain Studies :

    • The in situ study of conformations of flexible synthetic polymer molecules of protonated poly(2-vinylpyridine) at different pH levels has been conducted, providing insights into molecular behavior at the solid-liquid interface (Roiter & Minko, 2005).
  • Electropolymerization on Metal Surfaces :

    • The electropolymerization of poly(2-vinylpyridine) on copper surfaces has been studied, revealing insights into the formation of polymer coatings and the critical role of pH in the process (Ling et al., 1998).
  • Polymerization Techniques :

    • End-functionalized polymerization of 2-vinylpyridine through initial C-H bond activation has been achieved, introducing end-capping functional groups to poly(2-vinylpyridine)s (Kaneko et al., 2011).
    • Visible light-induced RAFT polymerization of 2-vinylpyridine has been reported, demonstrating the efficiency and simplicity of this process (Ju-xiang et al., 2016).
  • Application in Polymer Chemistry :

    • Research on poly(2-vinylpyridine) solubilities in various solvents has provided insights into the polymer's interaction with different solvents (Arichi et al., 1966).
    • The critical effect of pH on the formation of organic coatings on mild steel by the aqueous electropolymerization of 2-vinylpyridine has been studied, highlighting the importance of solution pH in the process (Ling et al., 1997).
  • Oxidizing Reagents in Organic Chemistry :

    • Poly(vinylpyridine N-oxide) supported dichromates have been explored as efficient oxidizing reagents for various organic compounds, offering stable and regenerative properties (Tamami & Goudarzian, 1992).

properties

IUPAC Name

2-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
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InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=N1
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Molecular Formula

C7H7N, Array
Record name VINYLPYRIDINES, STABILIZED
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Related CAS

25585-16-4, 25014-15-7
Record name Pyridine, 2-ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID1026667
Record name 2-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

159.5 °C, 159-160 °C
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Flash Point

The Guide in the 42 °C, 42 °C
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Solubility

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate
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Density

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00
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Vapor Pressure

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33
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Product Name

2-Vinylpyridine

Color/Form

COLORLESS LIQUID

CAS RN

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5
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Synthesis routes and methods I

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
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Synthesis routes and methods II

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
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Synthesis routes and methods III

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
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Yield
78.1%

Synthesis routes and methods IV

Procedure details

The rubber latex used as component (1) in the present invention is selected from those which are generally used as a treating agent for rubber-reinforcing fibers. Examples of the rubber latex include vinylpyridine-styrene-butadiene terpolymer latex (to be referred to as "VP latex" hereinafter), styrene-butadiene copolymer latex (to be referred to as "SBR latex" hereinafter), acrylonitrile-butadiene copolymer latex, chloroprene latex and butadiene rubber latex. These latexes may be used alone or in combination. Particularly preferred are VP latex and SBR latex. The VP latex is preferably a copolymer obtained by copolymerizing vinylpyridine, styrene and butadiene in a vinylpyridine:styrene:butadiene weight ratio of 10-20:10-20:60-80. This VP latex is preferably selected from commercial products such as Nipol 2518FS (trade name, supplied by Nippon Zeon Co., Ltd.), JSR 0650 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.) and Pyratex (trade name, supplied by Sumitomo-Dow Co., Ltd). The SBR latex is preferably a copolymer obtained by copolymerizing styrene and butadiene in a styrene:butadiene weight ratio of 10-40:60-90. This SBR latex is preferably selected from commercial products such as JSR 2108 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.), Nipol LX112 (trade name, supplied by Nippon Zeon Co., Ltd.) and Baystal S60 (trade name supplied by Bayer AG).
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styrene-butadiene copolymer
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acrylonitrile-butadiene copolymer
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinylpyridine
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2-Vinylpyridine
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2-Vinylpyridine
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2-Vinylpyridine
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2-Vinylpyridine

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